Cas no 2255321-86-7 (L-Proline, 4-ethoxy-, hydrochloride (1:1), (4R)-)

L-Proline, 4-ethoxy-, hydrochloride (1:1), (4R)- is a chiral proline derivative characterized by the presence of an ethoxy substituent at the 4-position and a hydrochloride salt form. The (4R)-configuration ensures stereochemical purity, making it valuable for asymmetric synthesis and peptide modification applications. Its structural features enhance solubility and reactivity in organic and aqueous media, facilitating its use as a building block in pharmaceutical and biochemical research. The hydrochloride salt improves stability and handling, while the ethoxy group offers potential for further functionalization. This compound is particularly useful in catalysis and as a precursor for complex molecular frameworks requiring precise stereocontrol.
L-Proline, 4-ethoxy-, hydrochloride (1:1), (4R)- structure
2255321-86-7 structure
Product name:L-Proline, 4-ethoxy-, hydrochloride (1:1), (4R)-
CAS No:2255321-86-7
MF:C7H14ClNO3
Molecular Weight:195.643961429596
CID:6028059
PubChem ID:117735645

L-Proline, 4-ethoxy-, hydrochloride (1:1), (4R)- 化学的及び物理的性質

名前と識別子

    • L-Proline, 4-ethoxy-, hydrochloride (1:1), (4R)-
    • (4R)-4-Ethoxy-L-proline HCl
    • SCHEMBL16287994
    • KFNDGXLMGLFLGY-IBTYICNHSA-N
    • EN300-6746222
    • (2S,4R)-4-Ethoxypyrrolidine-2-carboxylic acid hydrochloride
    • (2S,4R)-4-ethoxypyrrolidine-2-carboxylic acid;hydrochloride
    • 2255321-86-7
    • インチ: 1S/C7H13NO3.ClH/c1-2-11-5-3-6(7(9)10)8-4-5;/h5-6,8H,2-4H2,1H3,(H,9,10);1H/t5-,6+;/m1./s1
    • InChIKey: KFNDGXLMGLFLGY-IBTYICNHSA-N
    • SMILES: C([C@H]1NC[C@H](OCC)C1)(=O)O.Cl

計算された属性

  • 精确分子量: 195.0662210g/mol
  • 同位素质量: 195.0662210g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 氢键受体数量: 4
  • 重原子数量: 12
  • 回転可能化学結合数: 3
  • 複雑さ: 149
  • 共价键单元数量: 2
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 58.6Ų

L-Proline, 4-ethoxy-, hydrochloride (1:1), (4R)- Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-6746222-1.0g
(2S,4R)-4-ethoxypyrrolidine-2-carboxylic acid hydrochloride
2255321-86-7 95.0%
1.0g
$943.0 2025-03-13
Enamine
EN300-6746222-0.05g
(2S,4R)-4-ethoxypyrrolidine-2-carboxylic acid hydrochloride
2255321-86-7 95.0%
0.05g
$218.0 2025-03-13
Enamine
EN300-6746222-0.1g
(2S,4R)-4-ethoxypyrrolidine-2-carboxylic acid hydrochloride
2255321-86-7 95.0%
0.1g
$326.0 2025-03-13
Enamine
EN300-6746222-0.5g
(2S,4R)-4-ethoxypyrrolidine-2-carboxylic acid hydrochloride
2255321-86-7 95.0%
0.5g
$735.0 2025-03-13
Enamine
EN300-6746222-2.5g
(2S,4R)-4-ethoxypyrrolidine-2-carboxylic acid hydrochloride
2255321-86-7 95.0%
2.5g
$1848.0 2025-03-13
Aaron
AR028U2T-2.5g
(2S,4R)-4-ethoxypyrrolidine-2-carboxylicacidhydrochloride
2255321-86-7 95%
2.5g
$2566.00 2025-02-17
Aaron
AR028U2T-100mg
(2S,4R)-4-ethoxypyrrolidine-2-carboxylicacidhydrochloride
2255321-86-7 95%
100mg
$474.00 2025-02-17
Aaron
AR028U2T-10g
(2S,4R)-4-ethoxypyrrolidine-2-carboxylicacidhydrochloride
2255321-86-7 95%
10g
$5597.00 2023-12-15
Enamine
EN300-6746222-0.25g
(2S,4R)-4-ethoxypyrrolidine-2-carboxylic acid hydrochloride
2255321-86-7 95.0%
0.25g
$466.0 2025-03-13
Enamine
EN300-6746222-5.0g
(2S,4R)-4-ethoxypyrrolidine-2-carboxylic acid hydrochloride
2255321-86-7 95.0%
5.0g
$2732.0 2025-03-13

L-Proline, 4-ethoxy-, hydrochloride (1:1), (4R)- 関連文献

L-Proline, 4-ethoxy-, hydrochloride (1:1), (4R)-に関する追加情報

L-Proline, 4-ethoxy-, hydrochloride (1:1), (4R)-: A Comprehensive Overview

L-Proline, 4-ethoxy-, hydrochloride (1:1), (4R)-, also known by its CAS number 2255321-86-7, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is a derivative of L-proline, a naturally occurring amino acid, with an ethoxy group attached at the 4-position and hydrochloride as the counterion. The (4R) designation indicates the stereochemistry at the fourth carbon atom, which is crucial for its biological activity and selectivity.

The synthesis of L-Proline, 4-ethoxy-, hydrochloride involves advanced organic chemistry techniques, including stereo-selective synthesis to ensure the correct configuration at the chiral center. This compound has been studied extensively for its potential applications in drug development, particularly as a building block for more complex molecules or as a pharmacological tool in research settings.

Recent studies have highlighted the role of L-Proline derivatives in various biological systems. For instance, researchers have explored the ability of these compounds to modulate enzyme activity, influence cellular signaling pathways, and serve as templates for the design of novel therapeutic agents. The ethoxy group attached to the proline backbone introduces additional functionality, potentially enhancing solubility or bioavailability when used in drug delivery systems.

In terms of pharmacokinetics, L-Proline, 4-ethoxy-, hydrochloride exhibits interesting properties that make it a promising candidate for further investigation. Preclinical studies have demonstrated moderate absorption rates and favorable distribution profiles in animal models, suggesting potential utility in targeted drug delivery systems. Additionally, the compound has shown minimal toxicity at therapeutic doses, which is a critical factor for its potential use in human applications.

The stereochemistry of this compound plays a pivotal role in its biological activity. The (4R) configuration ensures that the molecule interacts selectively with specific receptors or enzymes, thereby enhancing its efficacy while minimizing off-target effects. This aspect has been thoroughly investigated in recent studies, with researchers employing techniques such as X-ray crystallography and molecular docking to understand the structural basis of these interactions.

One of the most exciting areas of research involving L-Proline derivatives is their potential application in treating neurological disorders. Studies have shown that these compounds can modulate neurotransmitter systems and protect against oxidative stress, which are key factors in conditions such as Alzheimer's disease and Parkinson's disease. While more research is needed to fully understand their therapeutic potential, these findings underscore the importance of continued investigation into this class of compounds.

In conclusion, L-Proline, 4-ethoxy-, hydrochloride (1:1), (4R)- represents a valuable addition to the arsenal of tools available to researchers in the field of organic chemistry and pharmacology. Its unique structure, combined with favorable pharmacokinetic properties and promising biological activity, positions it as a candidate for further exploration in drug development efforts.

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Amadis Chemical Company Limited
(CAS:2255321-86-7)L-Proline, 4-ethoxy-, hydrochloride (1:1), (4R)-
A972332
Purity:99%/99%
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Price ($):289.0/921.0